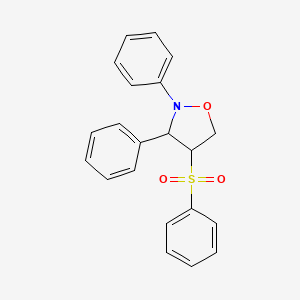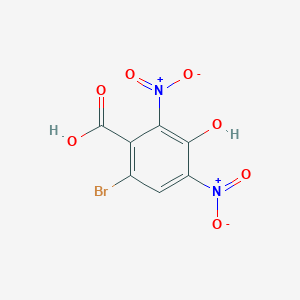![molecular formula C21H19ClN2O5S B2717602 N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide CAS No. 877816-19-8](/img/structure/B2717602.png)
N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide” is a complex organic compound . It contains a benzyl group (a benzene ring attached to a CH2 group), a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4th position), a sulfonyl group (SO2), a furyl group (a 5-membered ring containing an oxygen), and an ethanediamide group (a 2-carbon chain with amide groups at both ends) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, 4-chlorophenyl, sulfonyl, furyl, and ethanediamide groups would all contribute to the overall structure . The presence of these groups could also lead to various intermolecular interactions, such as hydrogen bonding and pi stacking .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl and 4-chlorophenyl groups could participate in electrophilic aromatic substitution reactions. The sulfonyl group could undergo reactions with nucleophiles, and the amide groups could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonyl and amide could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen
Polymer Branching in Catalysis
Yang, Xiong, and Chen (2017) explored the use of heterocyclic units, including furyl derivatives, in phosphine-sulfonate ligand frameworks. These ligands, in combination with palladium and nickel catalysts, showed high activities for ethylene polymerization and copolymerization with polar monomers. This study highlights the potential of furyl-derived compounds in modifying polymer branching density and improving catalyst properties in polymer chemistry (Yang, Xiong, & Chen, 2017).
Antimycobacterial Activity
Bakkestuen, Gundersen, and Utenova (2005) synthesized 9-benzyl-6-(2-furyl)purines and tested them for activity against Mycobacterium tuberculosis. The study found that 9-benzylpurines, especially those with electron-donating substituents, showed promising antimycobacterial activity, suggesting their potential in antituberculosis drug development (Bakkestuen, Gundersen, & Utenova, 2005).
Biomimetic Catalysis
Polborn and Severin (2000) studied ruthenium(II) complexes with N-sulfonyl-1,2-ethylenediamine ligands for biomimetic catalysis. These complexes were used to catalyze the reduction of benzophenone, demonstrating high activity and selectivity. The research underscores the role of such complexes in facilitating selective catalytic reactions in synthetic chemistry (Polborn & Severin, 2000).
Crystal Structure Analysis
Krishnaiah et al. (1995) analyzed the crystal structure of a compound structurally related to the chemical of interest, providing insights into the spatial arrangement and planarity of different segments of such molecules. This information is crucial for understanding the physical and chemical properties of these compounds in material science (Krishnaiah, Raju, Lu, Chen, & Rao, 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c22-16-8-10-17(11-9-16)30(27,28)19(18-7-4-12-29-18)14-24-21(26)20(25)23-13-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCAFPPBONTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2717519.png)

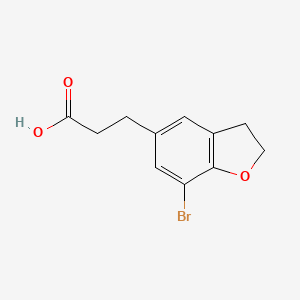
![2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717523.png)
![(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2717527.png)
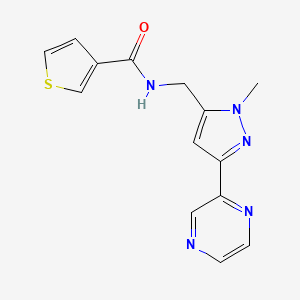
![1-benzyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2717529.png)
![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)
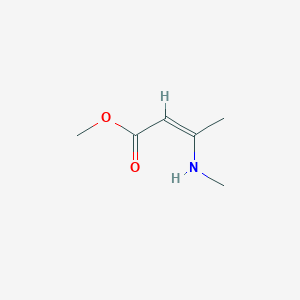
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)
